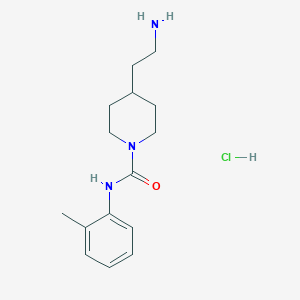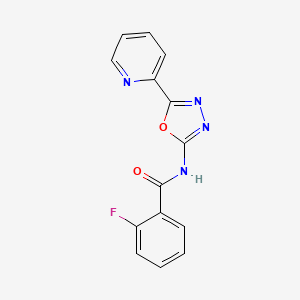![molecular formula C13H20FNO4 B2656802 4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2377031-68-8](/img/structure/B2656802.png)
4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a chemical compound. It is a type of pyrrolidine carboxylic acid, which is a class of organic compounds known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The cyclopropyl, fluoro, and [(2-methylpropan-2-yl)oxycarbonyl] groups are substituents on this ring .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (AT16257), focusing on six unique applications:
Pharmaceutical Development
AT16257: is a promising scaffold in drug discovery due to its pyrrolidine ring, which is known for enhancing the pharmacokinetic properties of drugs. The compound’s structure allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of drug molecules . This makes it a valuable candidate for developing new medications with improved efficacy and safety profiles.
Cancer Research
The unique structural features of AT16257 make it a potential candidate for cancer treatment. Compounds with similar pyrrolidine scaffolds have shown significant activity against various cancer cell lines . The fluorine atom in the structure can enhance the compound’s binding affinity to target proteins, potentially leading to the development of novel anticancer agents.
Neurodegenerative Diseases
Research into neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, often explores compounds that can cross the blood-brain barrier and exhibit neuroprotective propertiesAT16257 ’s structural characteristics suggest it could be modified to enhance its ability to penetrate the central nervous system and provide therapeutic benefits in treating neurodegenerative conditions .
Anti-inflammatory Agents
The anti-inflammatory potential of AT16257 is another area of interest. Pyrrolidine derivatives have been studied for their ability to inhibit inflammatory pathways, making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases . The presence of the cyclopropyl and fluorine groups in AT16257 could enhance its anti-inflammatory activity.
Antiviral Research
Given the ongoing need for effective antiviral agents, AT16257 could be explored for its potential to inhibit viral replication. The compound’s unique structure may allow it to interact with viral enzymes or proteins, disrupting the viral life cycle and providing a basis for developing new antiviral therapies .
Enzyme Inhibition Studies
AT16257: can be used in enzyme inhibition studies to understand its interaction with various biological targets. The compound’s structural features make it a suitable candidate for studying the inhibition mechanisms of enzymes involved in critical biological processes . This research can lead to the development of enzyme inhibitors with therapeutic applications.
特性
IUPAC Name |
4-cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4/c1-12(2,3)19-11(18)15-6-9(8-4-5-8)13(14,7-15)10(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZIMXDJPYUFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)
![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)
![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)
![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)

![5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2656737.png)
![Potassium pyrido[2,3-b]pyrazine-8-carboxylate](/img/structure/B2656739.png)

![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)
![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)